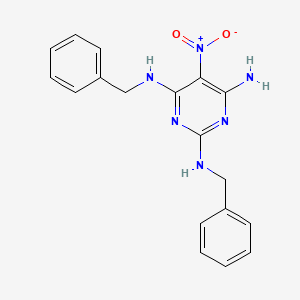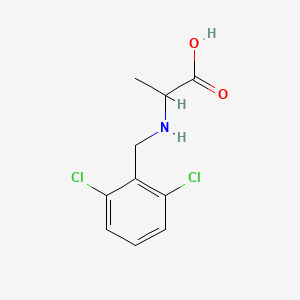![molecular formula C21H23N3O6 B12488840 Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12488840.png)
Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a benzoate ester, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the nitrophenyl group, and the esterification of the benzoate. Common reagents used in these reactions include morpholine, nitrobenzene derivatives, and benzoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to the formation of various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine
- N-(1-(((3-(4-Morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
- [3-(Morpholin-4-yl)propyl][(2-nitrophenyl)methyl]amine
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various research and industrial purposes .
Propiedades
Fórmula molecular |
C21H23N3O6 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
propyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H23N3O6/c1-2-10-30-21(26)18-14-16(6-7-19(18)23-8-11-29-12-9-23)22-20(25)15-4-3-5-17(13-15)24(27)28/h3-7,13-14H,2,8-12H2,1H3,(H,22,25) |
Clave InChI |
BTXQRJBOXBWRSL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol](/img/structure/B12488769.png)
![2-{[3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B12488777.png)

![Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488784.png)
![2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12488785.png)
![2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole](/img/structure/B12488786.png)
![2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole](/img/structure/B12488791.png)

![3-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylpropan-1-amine](/img/structure/B12488808.png)
![6-Oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12488816.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B12488826.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12488832.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dichlorobenzamide](/img/structure/B12488848.png)
